

Benzyl-PEG5-Ots molecular weight and formula

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Compound of Interest

Compound Name: *Benzyl-PEG5-Ots*

Cat. No.: *B3096896*

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In-Depth Technical Guide: Benzyl-PEG5-Ots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the physicochemical properties of **Benzyl-PEG5-Ots**, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental molecular characteristics of **Benzyl-PEG5-Ots** are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of synthesized compounds.

Property	Value
Molecular Formula	C ₂₄ H ₃₄ O ₈ S
Molecular Weight	482.59 g/mol
CAS Number	129086-10-8

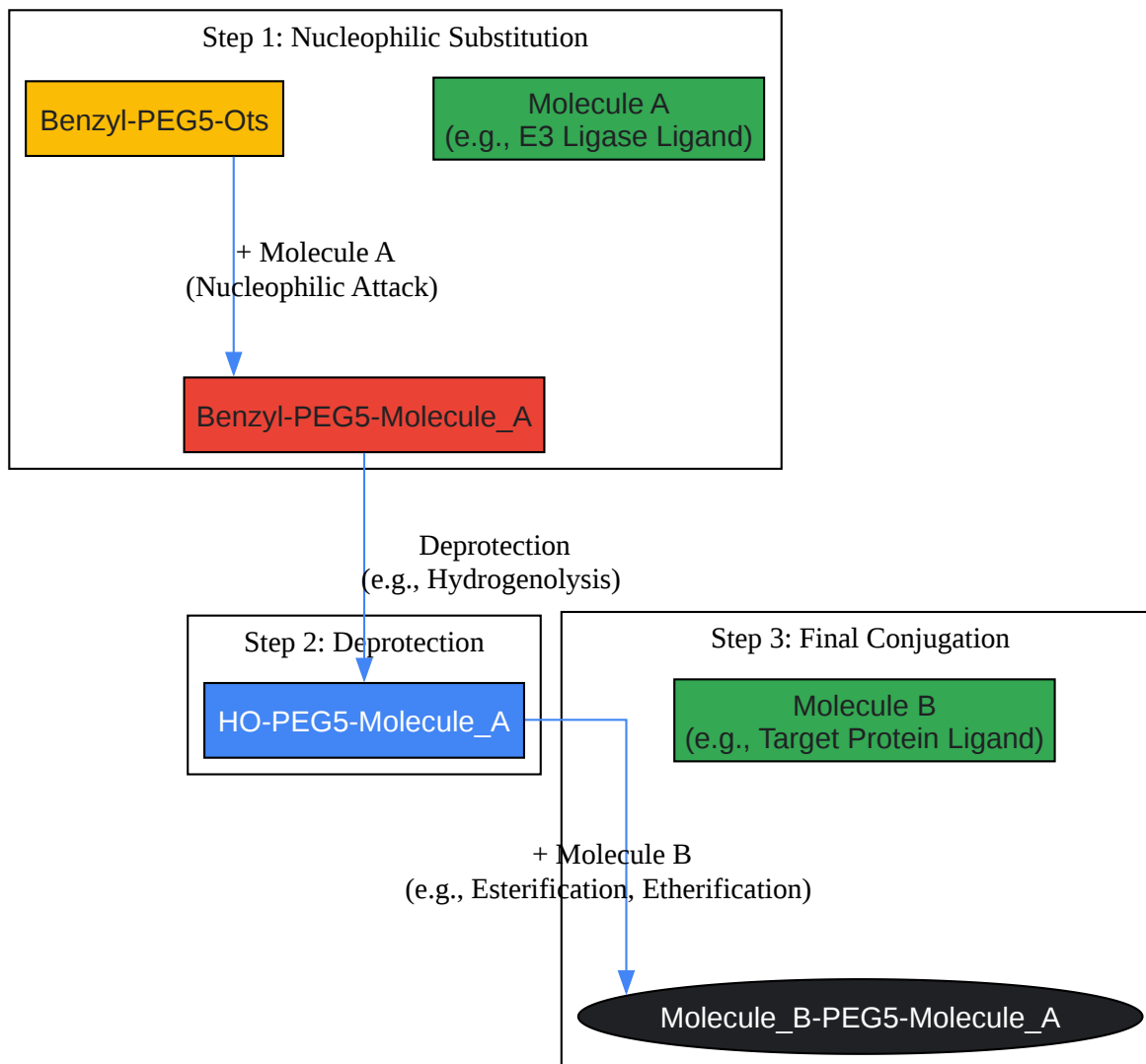
Chemical Structure and Functionality

Benzyl-PEG5-Ots is comprised of three key functional components: a benzyl group, a polyethylene glycol (PEG) chain of five repeating units, and a tosylate (Ots) leaving group. This trifunctional architecture imparts specific utilities in chemical synthesis.

- **Benzyl Group:** The benzyl ether serves as a stable protecting group for one terminus of the PEG linker. It is generally robust to a wide range of reaction conditions but can be removed via catalytic hydrogenation.
- **PEG5 Linker:** The pentaethylene glycol spacer is a hydrophilic chain that can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the distance between the two targeted proteins for effective ternary complex formation.
- **Tosylate Group:** The tosylate is an excellent leaving group, rendering the other terminus of the molecule highly reactive towards nucleophilic substitution. This allows for the covalent attachment of this linker to a nucleophilic functional group (e.g., an amine or hydroxyl group) on a target-protein ligand or an E3 ligase ligand.

Experimental Logic and Synthesis Workflow

The use of **Benzyl-PEG5-Ots** in PROTAC synthesis typically follows a logical workflow. The diagram below illustrates a generalized synthetic strategy where the tosylate end is first reacted with a molecule of interest (Molecule A), followed by deprotection of the benzyl group and subsequent reaction with a second molecule (Molecule B).



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